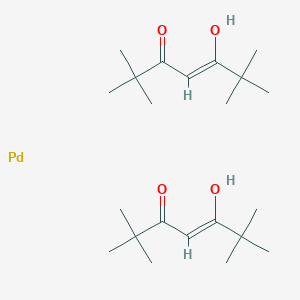

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium

CAS No.:

Cat. No.: VC19847268

Molecular Formula: C22H40O4Pd

Molecular Weight: 475.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H40O4Pd |

|---|---|

| Molecular Weight | 475.0 g/mol |

| IUPAC Name | (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium |

| Standard InChI | InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |

| Standard InChI Key | BAMDVVIRBULKGA-ATMONBRVSA-N |

| Isomeric SMILES | CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] |

| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] |

Introduction

(Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with the molecular formula and a molecular weight of 184.27 g/mol. This compound is characterized by its hydroxyl and ketone functional groups attached to a heptene backbone with four methyl substituents. When complexed with palladium, it forms a coordination compound with potential applications in catalysis and material science.

Interaction with Palladium

The combination of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one with palladium forms a coordination complex. Palladium is known for its ability to form stable complexes with ligands containing oxygen or nitrogen donor atoms.

Synthesis of the Complex

The synthesis typically involves reacting the organic ligand with a palladium precursor such as palladium acetate or palladium chloride in an appropriate solvent (e.g., ethanol or acetonitrile). The hydroxyl and ketone groups act as bidentate ligands, coordinating to the palladium center.

Structural Features

The resulting complex often exhibits:

-

Square planar geometry around the palladium center.

-

Chelation through the hydroxyl oxygen and ketone oxygen atoms of the ligand.

Applications of the Palladium Complex

-

Catalysis:

-

The palladium complex is utilized in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions due to its stability and reactivity.

-

It serves as a homogeneous catalyst in hydrogenation and oxidation reactions.

-

-

Material Science:

-

The compound has potential applications in designing functional materials for electronic or optical purposes.

-

-

Biological Implications:

-

Preliminary studies suggest that metal complexes derived from (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one may exhibit antimicrobial or anticancer properties due to the bioactivity of palladium complexes.

-

Spectroscopic Characterization

The characterization of this compound and its palladium complex is typically performed using:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR provide information about the electronic environment around the ligand.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra show characteristic peaks for hydroxyl () and carbonyl () groups.

-

-

Mass Spectrometry (MS):

-

Confirms the molecular weight and fragmentation pattern.

-

-

X-ray Crystallography:

-

Provides detailed structural information about the coordination geometry around palladium.

-

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 184.27 g/mol |

| CAS Number | 55252-75-0 |

| IUPAC Name | 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O |

| Coordination Geometry (Palladium) | Square planar |

| Applications | Catalysis, material science |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume